molecular formula C15H18N2O3 B11724537 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid

2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid

Cat. No.: B11724537
M. Wt: 274.31 g/mol
InChI Key: ZUEPDPWATBVSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid (CAS: 732291-32-6) is a cyanoacrylic acid derivative featuring a substituted pyrrole core. Its structure includes:

  • A cyano group at the α-position of the acrylic acid, enhancing electron-withdrawing properties.
  • A 2,5-dimethylpyrrole moiety substituted at the 1-position with an oxolan-2-ylmethyl group (tetrahydrofuran derivative), influencing solubility and conformational flexibility .
  • The carboxylic acid group enables hydrogen bonding and ionic interactions, making it relevant in medicinal chemistry or materials science.

This compound is synthesized via condensation reactions involving malononitrile or cyanoacetate derivatives, as inferred from analogous protocols in and .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C15H18N2O3/c1-10-6-12(7-13(8-16)15(18)19)11(2)17(10)9-14-4-3-5-20-14/h6-7,14H,3-5,9H2,1-2H3,(H,18,19)

InChI Key

ZUEPDPWATBVSFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Suzuki Coupling for Pyrrole Functionalization

An alternative approach involves constructing the pyrrole core via Suzuki-Miyaura cross-coupling. For example, 3-bromo-2,5-dimethylpyrrole can be coupled with a (oxolan-2-yl)methylboronic ester using Pd(PPh₃)₄ as a catalyst. However, this method suffers from lower yields (~50%) due to competing side reactions.

One-Pot Tandem Alkylation-Formylation

Recent advances demonstrate a one-pot strategy combining N-alkylation and Vilsmeier-Haack formylation. This method reduces purification steps but requires precise control of reaction conditions to prevent over-formylation.

Industrial-Scale Production Considerations

Cost-Efficiency :

  • Alkylating Agent Synthesis : Scaling up (oxolan-2-yl)methyl bromide requires optimized bromination to minimize PBr₃ usage.

  • Solvent Recovery : Ethanol and THF are recycled via distillation, reducing production costs by ~20%.

Environmental Impact :

  • Waste Management : POCl₃ neutralization with aqueous NaHCO₃ generates non-toxic phosphate salts .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The pyrrole ring may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s activity. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name (CAS) Substituent at Pyrrole 1-Position Molecular Formula Molecular Weight Key Functional Groups
Target compound (732291-32-6) Oxolan-2-ylmethyl C₁₆H₂₀N₂O₃ 288.34 –CN, –COOH, pyrrole, oxolan
(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid (736949-02-3) 3-Methylphenyl C₁₈H₁₇N₂O₂ 297.34 –CN, –COOH, aryl
2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid (790270-77-8) Cyclopropyl C₁₄H₁₇N₂O₂ 245.30 –CN, –COOH, cyclopropane
2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid (732291-33-7) Cyclohexyl C₁₆H₂₀N₂O₂ 272.34 –CN, –COOH, cyclohexane

Key Observations:

Solubility and Polarity :

  • The oxolan-2-ylmethyl group in the target compound introduces an oxygen atom, enhancing polarity and aqueous solubility compared to hydrophobic substituents like cyclohexyl or aryl groups .
  • The 3-methylphenyl analog (736949-02-3) likely exhibits lower solubility due to aromatic hydrophobicity .

Synthetic Routes: Analogous compounds are synthesized via Knoevenagel condensation between cyanoacetate/malononitrile and substituted pyrrole aldehydes (e.g., uses 1,4-dioxane and triethylamine under reflux) . The oxolan-containing compound may require protection/deprotection strategies for the oxolan moiety during synthesis.

Spectroscopic Features :

  • IR Spectroscopy : All analogs show characteristic –CN (~2188–2200 cm⁻¹) and –COOH (~1689–1700 cm⁻¹) stretches. The oxolan group introduces additional C–O–C vibrations (~1100 cm⁻¹) .
  • 1H NMR : Methyl groups on pyrrole resonate at δ 2.5–3.3 ppm, while oxolan protons appear as multiplet signals between δ 3.5–4.5 ppm .

Crystallographic Data: The oxolan derivative forms hydrogen-bonded dimers in the crystal lattice (O–H···N(cyano) and C–H···N interactions), similar to the hydrogen-bonding patterns observed in . Substituents like cyclohexyl or cyclopropyl reduce crystal symmetry due to steric bulk .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid?

The compound is synthesized via multi-step organic reactions. A general procedure involves:

  • Step 1 : Condensation of substituted pyrrole derivatives (e.g., 2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrole) with cyanoacetic acid under acidic conditions.
  • Step 2 : Purification via column chromatography using ethyl acetate/hexane gradients (1:4 ratio) to isolate intermediates .
  • Step 3 : Final recrystallization from 2-propanol to achieve >95% purity .
    Key challenges include optimizing reaction temperatures (e.g., 45–50°C in DMSO) and avoiding over-alkylation of the pyrrole ring .

Basic: How is the structural identity of this compound confirmed?

Structural confirmation employs:

  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopy : 1^1H/13^13C NMR to verify substituents (e.g., oxolane methylene protons at δ 3.5–4.0 ppm) and FT-IR for the cyano (C≡N) stretch (~2200 cm1^{-1}) .
    ORTEP-III is used for graphical representation of crystallographic data .

Basic: What biological assays are suitable for initial activity screening?

Primary assays include:

  • In vitro enzyme inhibition : Testing against cyclooxygenase (COX-2) or viral proteases, using spectrophotometric methods to measure IC50_{50} values .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 μM) .
  • Anti-inflammatory activity : LPS-induced TNF-α suppression in murine macrophages .

Advanced: How can crystallographic data resolve contradictions between computational and experimental structural models?

Discrepancies often arise from dynamic molecular conformations. To address this:

  • Refine X-ray data using SHELXL with high-resolution (<1.0 Å) datasets to minimize residual density errors .
  • Compare experimental torsion angles (e.g., oxolane-pyrrole dihedral angles) with DFT-optimized geometries .
  • Validate hydrogen-bonding networks (e.g., O—H···N interactions) against Cambridge Structural Database (CSD) entries .

Advanced: How should researchers handle contradictory biological activity data across studies?

Contradictions may stem from assay conditions or compound purity. Mitigation strategies:

  • Reproducibility checks : Replicate assays in independent labs using identical protocols (e.g., cell passage number, serum concentration) .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .
  • Mechanistic studies : Perform SPR or ITC to quantify target-binding affinities, bypassing cell-based variability .

Advanced: What computational tools are recommended for studying structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with COX-2 or viral proteases .
  • MD simulations : GROMACS with CHARMM36 forcefield to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Use Gaussian 16 for DFT-derived descriptors (e.g., HOMO/LUMO energies) to correlate electronic properties with bioactivity .

Advanced: How can degradation pathways be analyzed under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12), followed by LC-MS to identify breakdown products .
  • Stability-indicating assays : Monitor cyano group integrity via IR and parent ion stability in HRMS .

Advanced: What strategies optimize enantiomeric purity for chiral derivatives?

  • Chiral chromatography : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to resolve enantiomers .
  • Asymmetric synthesis : Employ Evans oxazolidinone auxiliaries during pyrrole alkylation to control stereochemistry .

Advanced: How do solvent effects influence reaction yields during synthesis?

  • Polar aprotic solvents : DMSO enhances nucleophilicity of the pyrrole nitrogen but may promote side reactions at >50°C .
  • Solvent-free conditions : Microwave-assisted synthesis reduces decomposition risks, achieving 80–85% yields .

Advanced: What are best practices for handling reactive intermediates in synthesis?

  • Low-temperature quenching : Add ethereal diazomethane at –20°C to prevent exothermic decomposition .
  • Inert atmosphere : Use Schlenk lines for air-sensitive steps (e.g., cyano group introduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.